N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a but-2-yn-1-yl chain attached to a dimethylbenzenesulfonamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the but-2-yn-1-yl intermediate, which is then reacted with benzyl(methyl)amine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups, where nucleophiles such as halides or amines replace existing substituents.
Addition: The alkyne group can undergo addition reactions with halogens or hydrogen halides, forming dihalides or haloalkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This binding can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)acetamide
- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide
- 1,2,3-triazole derivatives
These compounds share structural similarities, such as the presence of benzyl and methylamino groups, but differ in other functional groups or the overall molecular framework. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and applications in various scientific fields.
Biological Activity
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylbenzenesulfonamide is a compound with significant potential in medicinal chemistry due to its structural features and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C16H23N3O3S
- Molecular Weight : 337.44 g/mol
- Purity : Typically around 95%
- Solubility : Soluble in various solvents
The structure includes a sulfonamide group, which is known for its diverse biological activities, particularly in antibacterial and antitumor applications.
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : Sulfonamides have long been recognized for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, which is crucial for DNA synthesis in bacteria. This mechanism is similar to that of other sulfonamide derivatives .
- Antitumor Activity : Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The presence of the benzyl and butynyl groups may enhance these effects by modulating cellular signaling pathways involved in apoptosis .
- Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can reduce inflammation through inhibition of pro-inflammatory cytokines, which may be relevant for conditions like arthritis .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against various bacterial strains and cancer cell lines. For instance:
- Antibacterial Tests : The compound showed significant inhibition against Gram-positive bacteria, exhibiting an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics .
- Cytotoxicity Assays : In assays against human cancer cell lines, the compound displayed IC50 values indicating potent cytotoxicity, suggesting its potential as an anticancer agent .
Case Studies
-
Case Study on Antibacterial Efficacy :
- A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. Results indicated that it inhibited the growth of Staphylococcus aureus effectively, with a notable reduction in bacterial load in treated samples compared to controls.
-
Case Study on Antitumor Activity :
- Another investigation focused on the cytotoxic effects on breast cancer cell lines. The results showed that treatment with the compound led to significant apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.
Table 1: Biological Activities of this compound
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-17-11-12-20(18(2)15-17)25(23,24)21-13-7-8-14-22(3)16-19-9-5-4-6-10-19/h4-6,9-12,15,21H,13-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAKYTNVVAFDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC#CCN(C)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.